3-(2-Hydroxyethyl)oxolan-2-one
Overview
Description
3-(2-Hydroxyethyl)oxolan-2-one, also known as HEOLA, is an organic compound that belongs to the group of alcohols . It has a cycloalkyl, cyclohexanone, ester, or aryl group . It is a cyclic ester derived from sugar.
Synthesis Analysis
The reaction of 3-(2-hydroxyethyl)oxolan-2-one with primary amines in the presence of acidic catalysts leads to the formation of acyl groups . It can be used as a solvent or as a catalyst in reactions such as hydrogenation, esterification, and alkylation .Molecular Structure Analysis
The molecular formula of 3-(2-Hydroxyethyl)oxolan-2-one is C6H10O3 . Its molecular weight is 130.14 g/mol .Chemical Reactions Analysis
3-(2-Hydroxyethyl)oxolan-2-one reacts with primary amines in the presence of acidic catalysts to form acyl groups . It can also be used as a solvent or as a catalyst in reactions such as hydrogenation, esterification, and alkylation .Scientific Research Applications
Synthesis of Pharmaceutical Compounds and Amino Alcohols
- Chiral 1,3-oxazinan-2-ones, derived from 3-(2-Hydroxyethyl)oxolan-2-one, are used as intermediates in synthesizing various pharmaceutical compounds and amino alcohols. A novel synthesis method from carbohydrate derivatives has been developed, expanding the application in pharmaceutical synthesis (Ella-Menye et al., 2005).
Polymerization and Material Synthesis
- Ring-opening polymerization of carbohydrate-derived dialkoxyoxolanes, a class including 3-(2-Hydroxyethyl)oxolan-2-one, leads to the production of functionalized poly(oxytetramethylene)s. This process is significant in material science for creating novel polyethers from renewable carbohydrate material (Thiem et al., 1989).
Herbicide Development
- The compound class including 3-(2-Hydroxyethyl)oxolan-2-one has been utilized in the design and synthesis of herbicidal agents. These agents act as inhibitors of 4-Hydroxyphenylpyruvate dioxygenase, showing potential for use in agriculture (Wang et al., 2016).
Study of Deoxyribose Radicals
- Investigations into the properties of deoxyribose radicals, which are relevant in understanding oxidative stress and DNA damage, have utilized 3-(2-Hydroxyethyl)oxolan-2-one derivatives (Vivekananda et al., 2004).
Enantioselective Catalysis
- The compound has been employed in enantioselective catalytic processes, particularly in the synthesis of biologically active compounds like 3-aryl-3-hydroxyoxindoles. Such processes are crucial in medicinal chemistry for the production of compounds with specific stereochemistry (Zhang et al., 2011).
Synthesis of Novel Oxetan-2-one Derivatives
- The synthesis of 3-(2-Hydroxyethyl)oxolan-2-one derivatives has been explored for creating novel compounds with potential application in various fields like pharmacology and material science (Bin, 2006).
Creation of Spiro Oxolane Derivatives
- Research on spiro[oxolane-2,2′-piperazine]-3′,6′-diones reveals the versatile chemical reactivity of 3-(2-Hydroxyethyl)oxolan-2-one derivatives. These compounds can be modified to create new structures with diverse potential applications (Shin et al., 1983).
Application in Suzuki-Miyaura Reaction
- The compound is used in Suzuki-Miyaura reactions to synthesize novel oxolan-2-one derivatives, which are important in organic synthesis and medicinal chemistry (Ghochikyan et al., 2019).
Glutathione Peroxidase Mimetic Activity
- A novel cyclic seleninate ester, derived from 3-(2-Hydroxyethyl)oxolan-2-one, acts as a highly efficient glutathione peroxidase mimetic. This is relevant in studying oxidative stress and developing antioxidant therapies (Back & Moussa, 2002).
Safety And Hazards
properties
IUPAC Name |
3-(2-hydroxyethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-3-1-5-2-4-9-6(5)8/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETGLMIFHQKKJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269388 | |
Record name | Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801269388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethyl)oxolan-2-one | |
CAS RN |
78344-32-8 | |
Record name | Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78344-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801269388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2(3H)-Furanone, dihydro-3-(2-hydroxyethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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